molecular formula C23H38O5 B125439 Norcholic acid CAS No. 60696-62-0

Norcholic acid

Cat. No.: B125439
CAS No.: 60696-62-0
M. Wt: 394.5 g/mol
InChI Key: SHUYNJFEXPRUGR-RTCCEZQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norcholic acid (NorCA) is a secondary bile acid implicated in hepatocellular carcinoma (HCC) progression through its interaction with the Farnesoid X receptor (FXR). FXR, a nuclear receptor regulating bile acid homeostasis, suppresses HCC tumorigenicity by activating small heterodimer partner (SHP), which inhibits cytochrome P450 A1-mediated bile acid synthesis . NorCA disrupts this pathway by downregulating FXR/SHP signaling, leading to increased PD-L1 expression on tumor cells and exosomes (N-Exos), which suppress CD4+ T cell function and promote immune evasion .

NorCA is significantly elevated in peritumoral liver tissues compared to HCC tumors, as shown by UPLC-MS/MS metabolomic analysis . At concentrations ≤200 µM, NorCA enhances HCC cell migration, invasion, and proliferation without significant cytotoxicity, effects reversed by the FXR agonist GW4064 . Preclinical studies suggest combining FXR agonists with anti-PD-1 antibodies may overcome NorCA-mediated immune suppression in advanced HCC .

Chemical Reactions Analysis

Synthetic Routes and Rearrangement Reactions

Norcholic acid derivatives are synthesized via multi-step processes involving esterification, acetylation, and mesylation. A notable example includes:

  • Methyl esterification of cholic acid (1 ) to form 21a , followed by selective acetylation of 3α- and 7α-hydroxy groups to yield 22a .

  • Mesylation of 22a with methanesulfonyl chloride produces 23a , a precursor for the Nametkin rearrangement under NaOAc/HOAc conditions at 100°C. This reaction generates Δ¹³,¹⁴- and Δ¹³,¹⁷-alkene isomers (24a and 25a ) in a 1:2 ratio , alongside minor side products .

Key Reaction Conditions

StepReagents/ConditionsYieldProducts
EsterificationMethyl esterification of cholic acid86%21a
AcetylationSelective 3α/7α-OH acetylation92%22a
Nametkin RearrangementNaOAc, HOAc, 100°C, 3 hours86%24a (Δ¹³,¹⁴) + 25a (Δ¹³,¹⁷)

Hydrogenation and Isomer Formation

Catalytic hydrogenation of this compound alkenes reveals stereochemical complexity:

  • Hydrogenation of Δ¹³,¹⁷-alkene 25a over Pd/C in methanol/water produces two major saturated products: 27a (12β-methyl-18-nor-5β-cholan-24-oic acid) and 28a (17-epi isomer) in a 2.5:1 ratio .

  • Side products include 29 (CD-cis bile acid) and lithocholic acid derivatives (31 , 32 ) due to competing hydrogenation pathways .

Hydrogenation Outcomes

Starting MaterialCatalystSolventMajor Products (Ratio)Byproducts
25a (Δ¹³,¹⁷)Pd/C (5%)MeOH/H₂O27a (2.5) : 28a (1)29 , 31 , 32

Deuterium-Labeling Studies

Deuteration experiments using D₂ and Pd/C provided mechanistic insights:

  • Hydrogenation of Δ¹³,¹⁷-alkene 33 yields a mixture of deuterated isomers (27a–d , 28a–d ) with β-oriented deuterium atoms at C16 and C15.

  • NMR analysis confirmed a 4:2:1 ratio of isomers with distinct deuteration patterns (tetra-, tri-, and di-deuterated species) .

Key Observations

  • Deuterium addition follows a Horiuti-Polanyi mechanism , involving reversible adsorption on Pd surfaces and syn/anti addition pathways.

  • Neutron diffraction studies validated the β-configuration of deuterium in 28a–d .

Oxidative and Functionalization Reactions

This compound derivatives undergo oxidative modifications for structural diversification:

  • Oxidative decarboxylation of cholic acid derivatives yields alkenes (e.g., 10 ), which are deformylated and oxidized to ketones (e.g., 11 ) .

  • Knoevenagel reactions with malonyl units introduce conjugated systems, though solubility challenges necessitate dibutyl malonyl groups .

Reaction Mechanisms and Selectivity

  • Nametkin rearrangement : Proceeds via carbocation intermediates, favoring Δ¹³,¹⁷-alkene formation due to steric effects at C12.

  • Hydrogenation selectivity : Anti/syn addition ratios depend on alkene geometry and Pd surface interactions.

Purification and Analytical Methods

  • Chromatography : Silver nitrate-impregnated silica gel separates Δ¹³,¹⁴- and Δ¹³,¹⁷-alkenes effectively .

  • NMR characterization : ¹³C NMR distinguishes isomers via upfield shifts (e.g., ΔC = 0.5 ppm for deuterated species) .

Scientific Research Applications

Norcholic Acid in Hepatocellular Carcinoma (HCC)

Recent studies have established NorCA's role in promoting tumor progression and immune escape in hepatocellular carcinoma (HCC). Research indicates that NorCA enhances HCC cell proliferation, migration, and invasion by negatively regulating the Farnesoid X receptor (FXR) signaling pathway. This regulation leads to increased levels of programmed death-ligand 1 (PD-L1) on HCC cells, contributing to an immunosuppressive microenvironment.

Key Findings:

  • Mechanism : NorCA inhibits FXR, which is crucial for maintaining tumor suppressive functions. The downregulation of FXR results in increased PD-L1 expression, facilitating immune evasion by HCC cells .
  • Therapeutic Implications : Combining FXR agonists with anti-PD-1 antibodies has shown promise in reducing tumor growth in experimental models, suggesting a potential therapeutic strategy for HCC patients .

Biomarker for Kidney Injury

This compound has been identified as a novel biomarker for early kidney injury, particularly in patients with metabolic dysfunction-associated fatty liver disease (MAFLD). Elevated levels of NorCA correlate with abnormal albuminuria, indicating its potential utility in clinical diagnostics.

Case Study Insights:

  • Patient Cohort : In a study involving MAFLD patients, NorCA levels were significantly higher in those exhibiting abnormal albuminuria compared to healthy controls. The inclusion of NorCA in predictive models improved identification accuracy for kidney injury .
  • Predictive Model Performance : The combination of NorCA with other bile acids yielded an area under the curve (AUC) of 0.80, demonstrating strong predictive capabilities .

Metabolism and Absorption Studies

Research on the intestinal absorption and metabolism of NorCA has been conducted using animal models to understand its bioavailability and transformation within the body. These studies highlight how NorCA is processed by gut microbiota and its subsequent effects on liver health.

Study Overview:

  • Animal Model : Rats were used to study the intestinal absorption and hepatic metabolism of NorCA. Results indicated that NorCA undergoes significant biotransformation by intestinal bacteria, affecting its physiological roles .

Role in Cirrhosis and Other Liver Conditions

This compound levels have been found to be elevated in patients with liver cirrhosis and other cholestatic conditions. Its concentration was notably higher in cirrhotic patients compared to non-cirrhotic individuals, suggesting a potential role as a diagnostic marker for liver disease severity.

Data Summary:

ConditionThis compound Level (%)
Cirrhosis6.2 ± 6.8
Non-cirrhoticLower than cirrhotic

This data emphasizes the relevance of NorCA in monitoring liver health and progression of liver diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

NorCA belongs to a class of bile acids (BAs) with diverse roles in cancer progression. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Comparative Analysis of NorCA and Key Bile Acids

Compound Effect on FXR Role in HCC/Immune Microenvironment Key Mechanisms Clinical Implications References
NorCA Inhibits Promotes tumor growth, immune escape ↓FXR/SHP → ↑PD-L1; ↑Exosome secretion (↑PD-L1, NSMase2, RAB27A); ↑CD4+ T cell exhaustion (PD-1, TIM3) FXR agonists + anti-PD-1 synergy
GDCA Inhibits Pro-tumorigenic ↓FXR → ↑Tumor growth; positively correlates with NorCA Linked to obesity-associated HCC
TCDCA Variable Promotes cholangiocarcinoma Activates NF-κB pathway; induces inflammation Associated with poor prognosis
UDCA Activates Protective Anti-apoptotic; reduces liver injury Used in cholestatic liver diseases
CDCA Inhibits Proliferative ↑IL-6 → Activates JAK/STAT3 pathway Linked to metabolic disorders

Key Findings

Mechanistic Divergence in FXR Modulation: NorCA uniquely suppresses FXR/SHP to upregulate PD-L1 and exosome-mediated immune evasion, whereas GDCA and CDCA primarily drive tumor growth via inflammatory pathways (e.g., NF-κB, STAT3) . In contrast, UDCA and FXR agonists (e.g., GW4064) activate FXR, restoring bile acid homeostasis and suppressing PD-L1 .

Immune Microenvironment: NorCA creates an immunosuppressive niche by impairing CD4+ T cells, while GDCA and TCDCA predominantly affect macrophage polarization . FXRlowPD-L1high HCC patients (35% of cases) exhibit worse survival, highlighting NorCA’s clinical relevance .

Therapeutic Potential: NorCA’s effects are reversible with FXR agonists, unlike GDCA or CDCA, which require targeted inhibition of downstream pathways (e.g., IL-6/STAT3) . Combination therapy (GW4064 + anti-PD-1) shows superior tumor regression in murine models compared to monotherapies .

Biological Activity

Norcholic acid (NorCA) is a bile acid derivative that has garnered attention for its biological activities, particularly in the context of liver diseases and cancer. This article delves into its biological activity, mechanisms of action, and implications for health, supported by various studies and findings.

This compound is classified as a minor bile acid with the chemical formula C23H38O5C_{23}H_{38}O_5 and a CAS number of 134-15-4. It is structurally related to other bile acids but has distinct properties that influence its biological effects.

Regulation of Farnesoid X Receptor (FXR)

One of the primary mechanisms through which this compound exerts its effects is via the modulation of the Farnesoid X receptor (FXR) . FXR is a nuclear receptor that plays a crucial role in bile acid homeostasis, lipid metabolism, and glucose metabolism. Research indicates that NorCA can negatively regulate FXR, leading to various downstream effects:

  • Tumor Progression : NorCA has been shown to promote the proliferation, migration, and invasion of hepatocellular carcinoma (HCC) cells by inhibiting FXR signaling. This inhibition correlates with increased levels of programmed death-ligand 1 (PD-L1) on HCC cells, contributing to immune evasion .
  • Immune Microenvironment : The presence of NorCA enhances the immunosuppressive environment in tumors by dampening CD4+ T cell function through exosomal pathways .

Impact on Metabolic Disorders

This compound levels are elevated in conditions such as cirrhosis and metabolic dysfunction-associated fatty liver disease (MAFLD). It has been proposed as a potential biomarker for early kidney injury in patients with these conditions . The compound's ability to influence lipid metabolism and energy expenditure also links it to broader metabolic health issues .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Hepatocellular Carcinoma : A study demonstrated that NorCA promotes HCC progression by regulating FXR and PD-L1 expression. In HCC patients, low FXR and high PD-L1 expression were associated with poor survival outcomes .
  • Kidney Injury Biomarker : Research indicates that elevated levels of this compound may serve as an early biomarker for kidney injury in patients suffering from MAFLD, suggesting its role in metabolic dysfunction .
  • Absorption and Metabolism : this compound is efficiently absorbed from the intestine and secreted into bile, similar to other bile acids. Its absorption characteristics suggest significant roles in digestive processes .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of this compound:

Biological Activity Mechanism/Effect Study Reference
Tumor PromotionInhibits FXR; increases PD-L1 on HCC cells ,
Immune EvasionDampens CD4+ T cell function via exosomal pathways
Biomarker for Kidney InjuryElevated levels in MAFLD patients
Metabolic RegulationInfluences lipid metabolism and energy expenditure

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Norcholic acid in biological samples?

this compound is typically identified and quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). GC-MS is particularly effective for bile acid profiling due to its high sensitivity and ability to handle complex biological matrices like urine or serum. For example, chemically synthesized standards of this compound are compared with experimental samples to confirm identity via retention times and mass spectra . LC-MS is preferred for high-throughput studies, offering advantages in detecting low-abundance metabolites without derivatization. Immunoassays (e.g., ELISA) are less common due to potential cross-reactivity with structurally similar bile acids.

Methodological Considerations :

  • Sample Preparation : Solid-phase extraction (SPE) is critical to remove interfering lipids and proteins. Acidification of samples stabilizes bile acids .
  • Validation : Include internal standards (e.g., deuterated this compound) to correct for matrix effects and instrument variability .
Method SensitivityAdvantagesLimitations
GC-MS0.1–1.0 ng/mLHigh specificityRequires derivatization
LC-MS0.5–5.0 ng/mLNo derivatizationHigher cost for instrumentation
ELISA10–50 ng/mLRapid screeningCross-reactivity risks

Q. What in vivo models are commonly used to study this compound metabolism?

Rodent models, particularly rats, are widely used to investigate this compound absorption and metabolism. For instance, intestinal perfusion studies in rats have demonstrated that this compound is absorbed via passive diffusion and metabolized in the liver via conjugation with taurine or glycine . Knockout mouse models (e.g., sterol carrier protein-2/SCP-x deficient mice) are employed to study aberrant bile acid synthesis, where this compound accumulates due to impaired side-chain oxidation .

Experimental Design Tips :

  • Dosing : Administer this compound via oral gavage or intraperitoneal injection, with doses calibrated to mimic physiological concentrations (e.g., 10–50 mg/kg body weight) .
  • Control Groups : Include wild-type mice or bile acid sequestrant-treated cohorts to isolate metabolic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions between studies reporting varying this compound concentrations in similar disease states?

Discrepancies in reported this compound levels (e.g., in Cerebrotendinous Xanthomatosis [CTX] patients) often stem from methodological differences, such as sample collection timing (fasting vs. postprandial) or analytical techniques. To address this:

  • Standardize Protocols : Follow guidelines from the Nucleic Acids Analysis Working Group (NAWG) for pre-analytical variables (e.g., sample storage at -80°C to prevent degradation) .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity. Adjust for covariates like age, disease stage, and concurrent medications .
  • Cross-Validation : Use orthogonal methods (e.g., GC-MS and LC-MS) in the same cohort to confirm findings .

Q. What strategies improve the reproducibility of this compound quantification across different laboratories?

Reproducibility challenges arise from inconsistent calibration standards or lack of harmonized protocols. Solutions include:

  • Reference Materials : Use certified this compound standards with documented purity (≥95%) and traceable certificates .
  • Interlaboratory Studies : Participate in proficiency testing programs, as recommended by the Cochrane Handbook, to align instrumentation and data reporting practices .
  • Data Transparency : Publish raw chromatograms, mass spectra, and statistical scripts in supplementary materials to enable replication .

Q. How do researchers differentiate this compound’s primary metabolic pathways from its secondary modifications in disease models?

Isotopic tracer studies (e.g., administering ¹³C-labeled this compound) combined with tandem MS can track primary conjugation (taurine/glycine) versus oxidative modifications (e.g., 3α,7α,12α-trihydroxy-27-nor-5β-cholestane-24-one, a metabolite identified in SCP-x knockout mice) . Fractionation of liver homogenates into subcellular compartments (microsomes vs. cytosol) further isolates pathway-specific enzymes.

Key Steps :

  • In Vivo Labeling : Inject ¹³C-Norcholic acid and collect bile/urine at timed intervals.
  • Enzyme Inhibition : Use CYP27A1 inhibitors to block side-chain oxidation, isolating conjugation pathways .

Translational Research Questions

Q. What experimental approaches validate this compound as a biomarker for CTX or liver cirrhosis?

Longitudinal cohort studies with matched controls are essential. For example:

  • Case-Control Design : Compare this compound levels in CTX patients (n=30), cirrhotic patients (n=30), and healthy controls (n=30) using LC-MS.
  • ROC Analysis : Calculate sensitivity/specificity curves to establish diagnostic thresholds (e.g., >2.5 µmol/L in urine for CTX) .
  • Pathway Analysis : Integrate this compound data with other biomarkers (e.g., cholestanol) to improve diagnostic accuracy .

Properties

IUPAC Name

(3R)-3-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O5/c1-12(8-20(27)28)15-4-5-16-21-17(11-19(26)23(15,16)3)22(2)7-6-14(24)9-13(22)10-18(21)25/h12-19,21,24-26H,4-11H2,1-3H3,(H,27,28)/t12-,13+,14-,15-,16+,17+,18-,19+,21+,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUYNJFEXPRUGR-RTCCEZQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60696-62-0
Record name Norcholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060696620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

DL-Proline
Norcholic acid
DL-Proline
Norcholic acid
DL-Proline
Norcholic acid
DL-Proline
Norcholic acid
DL-Proline
Norcholic acid
DL-Proline
Norcholic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.